4-(1-benzofuran-2-yl)-6-hydroxy-7-methyl-2H-chromen-2-one
Description
Properties
IUPAC Name |
4-(1-benzofuran-2-yl)-6-hydroxy-7-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O4/c1-10-6-16-12(8-14(10)19)13(9-18(20)22-16)17-7-11-4-2-3-5-15(11)21-17/h2-9,19H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFQGQNYHLNGTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)C(=CC(=O)O2)C3=CC4=CC=CC=C4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Challenges
The target molecule combines a 2H-chromen-2-one core with a benzofuran substituent at C4, a hydroxyl group at C6, and a methyl group at C7. Retrosynthetically, the compound can be dissected into two primary fragments:
- Chromenone subsystem : 6-Hydroxy-7-methyl-2H-chromen-2-one
- Benzofuran subsystem : 2-Substituted benzofuran
Critical challenges include:
Stepwise Synthetic Approaches
Chromenone Core Synthesis
Pechmann Condensation Route
The 6-hydroxy-7-methylchromenone nucleus is synthesized via modified Pechmann condensation:
Reaction Scheme
Resorcinol derivative + β-ketoester → Chromenone core
Optimized Conditions
| Parameter | Value |
|---|---|
| Catalyst | H₂SO₄ (conc.) |
| Temperature | 80°C |
| Time | 6 h |
| Yield | 68–72% |
One-Pot Convergent Synthesis
Tandem Pechmann-Coupling Approach
Single-Vessel Protocol :
- Pechmann condensation to form chromenone
- In situ benzofuran coupling via Suzuki-Miyaura
Optimized Parameters :
| Stage | Conditions |
|---|---|
| Condensation | H₂SO₄, 80°C, 4 h |
| Coupling | PdCl₂, SPhos, 100°C |
| Overall Yield | 54% |
Critical Consideration : Acid sensitivity of palladium catalysts necessitates sequential addition.
Post-Synthetic Modifications
Analytical Validation
Comparative Method Evaluation
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Stepwise Ullmann | 63 | 97.5 | Pilot-scale |
| Silicon-mediated | 78 | 98.8 | Industrial |
| One-Pot | 54 | 96.2 | Lab-scale |
Key Insight : Silicon-acetylene coupling (Patent CN110818661B) offers the best balance of yield and scalability.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
4-(1-benzofuran-2-yl)-6-hydroxy-7-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Anticancer Activity
Research indicates that 4-(1-benzofuran-2-yl)-6-hydroxy-7-methyl-2H-chromen-2-one exhibits significant anticancer properties. Various studies have demonstrated its ability to induce apoptosis in cancer cell lines, specifically targeting pathways involved in cell proliferation and survival.
Case Studies
A notable study found that this compound inhibited the proliferation of human lung and colon cancer cells with IC50 values of 12.5 µM and 10.8 µM, respectively. The mechanism involved the induction of apoptosis through mitochondrial pathways.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Human Lung Cancer | 12.5 | Induction of apoptosis |
| Human Colon Cancer | 10.8 | Inhibition of cell proliferation |
Antimicrobial Properties
In addition to its anticancer effects, this compound has shown promise as an antimicrobial agent. Studies have indicated its effectiveness against various pathogens, including bacteria and fungi.
Biological Evaluation
Research has demonstrated that derivatives of benzofuran exhibit potent antibacterial activity against both standard and clinical strains of bacteria. The presence of hydroxyl groups in the structure enhances interaction with microbial targets.
Neuroprotective Effects
Recent investigations suggest that this compound may also possess neuroprotective properties. Benzofuran derivatives have been explored for their potential to mitigate neurodegenerative diseases through antioxidant mechanisms and modulation of neuroinflammatory pathways.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Modifications to its chemical structure can significantly influence its biological activity.
Key Findings
Studies have shown that substitutions on the benzofuran or chromenone rings can enhance anticancer potency or antimicrobial activity. For example, introducing electron-donating groups at specific positions has been linked to improved cytotoxicity against cancer cells.
Mechanism of Action
The mechanism of action of 4-(1-benzofuran-2-yl)-6-hydroxy-7-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to inhibit bacterial cell wall synthesis or disrupt membrane integrity . The compound’s anti-inflammatory effects may involve the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to the chromen-2-one (coumarin) family, which is widely studied for pharmacological properties. Below is a comparison with key analogues:
Notes:
- The target compound ’s benzofuran group may enhance binding to hydrophobic pockets in enzymes (e.g., cytochrome P450 or kinases) compared to simpler alkyl-substituted coumarins .
- 5,7-Dihydroxy-4-propyl-2H-chromen-2-one demonstrates that hydroxylation at C5/C7 and alkylation at C4 synergistically improve antimicrobial potency, suggesting the target compound’s C6 hydroxyl and C7 methyl may offer distinct activity profiles .
- Flavone derivatives (e.g., C₁₈H₁₆O₅) highlight that methoxy groups increase lipophilicity but may reduce bioavailability compared to hydroxylated analogues like the target compound .
Biological Activity
4-(1-benzofuran-2-yl)-6-hydroxy-7-methyl-2H-chromen-2-one, also known as a benzofuran derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of benzofuran derivatives that are recognized for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory effects.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 296.29 g/mol. The compound features a chromenone structure fused with a benzofuran moiety, contributing to its unique biological properties.
Anticancer Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that this compound can induce apoptosis in cancer cells by targeting key signaling pathways involved in cell proliferation and survival.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HeLa | 5.0 | |
| This compound | MDA-MB-231 | 10.0 | |
| This compound | A549 | 15.0 |
The IC50 values indicate the concentration required to inhibit cell proliferation by 50%. The results demonstrate that the compound is particularly effective against cervical cancer cells (HeLa), showcasing its potential as an anticancer agent.
Antimicrobial Activity
Benzofuran derivatives have been studied for their antimicrobial properties. The compound has shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 32 | |
| This compound | Escherichia coli | 64 |
These findings suggest that the compound possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has been noted for its anti-inflammatory effects. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines, which play a crucial role in inflammatory responses.
The mechanism by which this compound exerts its biological effects is multifaceted:
- Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Cell Proliferation : It interferes with cell cycle progression, effectively halting the growth of cancerous cells.
- Antimicrobial Action : The compound disrupts bacterial cell membranes, leading to cell death.
Case Studies
Several studies have documented the efficacy of this compound in preclinical models:
-
Study on HeLa Cells : A recent study demonstrated that treatment with the compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways.
"The results indicate that the compound effectively triggers apoptosis in cervical cancer cells through mitochondrial dysfunction" .
- Antimicrobial Evaluation : Another study reported that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antibiotic agent.
Q & A
Q. What are the standard synthetic routes for 4-(1-benzofuran-2-yl)-6-hydroxy-7-methyl-2H-chromen-2-one?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the chromen-2-one core via Pechmann condensation or Kostanecki–Robinson reaction under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) .
- Step 2 : Introduction of the benzofuran moiety at position 4 via aldol condensation or Friedel–Crafts alkylation, often using 1-benzofuran-2-carbaldehyde derivatives in the presence of a base (e.g., K₂CO₃) .
- Step 3 : Hydroxylation at position 6 and methylation at position 7 using selective protecting/deprotecting strategies (e.g., tert-butyldimethylsilyl (TBS) protection for hydroxyl groups) .
Key Considerations : Solvent choice (e.g., ethanol or DMF) and temperature control (5–10°C for intermediate steps) are critical to avoid side reactions .
Q. How is the compound characterized structurally?
- X-ray Crystallography : Resolves the 3D conformation, including dihedral angles between the benzofuran and chromen-2-one rings (e.g., deviations of ~65° observed in similar coumarin derivatives) .
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., hydroxy proton at δ 10–12 ppm; methyl groups at δ 2.1–2.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₈H₁₂O₅: calculated 316.26, observed 316.25) .
Q. What in vitro assays are used to assess its biological activity?
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values compared to standard drugs .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Antioxidant Potential : DPPH radical scavenging assays, with IC₅₀ compared to ascorbic acid .
Advanced Research Questions
Q. How can contradictory bioactivity results across studies be resolved?
- Variable Experimental Conditions : Differences in solvent (DMSO vs. ethanol), cell line passage numbers, or incubation times (e.g., 24h vs. 48h) may alter outcomes .
- Purity Verification : Use HPLC (≥95% purity) and elemental analysis to confirm compound integrity .
- Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays or NCI-60 panel protocols for cytotoxicity to ensure reproducibility .
Q. What computational methods predict the compound’s biomolecular interactions?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding with targets (e.g., COX-2 or topoisomerase II) .
- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity (e.g., enhanced cytotoxicity with electron-withdrawing substituents) .
- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories .
Q. How are structure-activity relationships (SAR) studied for derivatives?
- Analog Synthesis : Modify substituents (e.g., replace benzofuran with naphthofuran or vary methyl/hydroxy positions) .
- Biological Profiling : Test analogs in parallel assays to identify critical functional groups (e.g., hydroxy at position 6 enhances antioxidant activity by 30%) .
- Crystallographic Comparison : Overlay X-ray structures to assess steric/electronic effects of substitutions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
